An In-Depth Technical Guide to Trimethylolpropane Trioleate (TMPTO): Chemical Structure, Molecular Weight, and Analytical Characterization
An In-Depth Technical Guide to Trimethylolpropane Trioleate (TMPTO): Chemical Structure, Molecular Weight, and Analytical Characterization
Executive Summary: Trimethylolpropane Trioleate (TMPTO) is a synthetic polyol ester renowned for its exceptional performance characteristics, including superior lubricity, high thermal and oxidative stability, and inherent biodegradability.[1] These properties position it as a high-performance, environmentally considerate alternative to conventional mineral oil-based products in demanding industrial applications such as hydraulic fluids, metalworking oils, and engine oils.[1][2] This technical guide provides a comprehensive exploration of TMPTO, detailing its molecular structure, methods for calculating its molecular weight, and a summary of its key physicochemical properties. Furthermore, it offers field-proven, step-by-step protocols for its synthesis and analytical characterization, designed for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Nomenclature
Trimethylolpropane trioleate is a complex ester molecule. Its structure is derived from a central polyol core, trimethylolpropane (TMP), which is esterified with three molecules of oleic acid, a monounsaturated omega-9 fatty acid.[3]
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Core Unit: Trimethylolpropane (IUPAC name: 2-(hydroxymethyl)-2-ethylpropane-1,3-diol) is a triol, meaning it possesses three hydroxyl (-OH) functional groups.[4] This trifunctional nature is the foundation for the branched, star-like structure of the final ester.
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Fatty Acid Chains: Oleic acid is an 18-carbon carboxylic acid with a single cis double bond located between the 9th and 10th carbon atoms.[5] These long, flexible alkyl chains are responsible for the compound's excellent lubricity and fluidity.
The esterification process forms three ester linkages, covalently bonding the oleic acid molecules to the trimethylolpropane core and releasing three molecules of water as a byproduct.
Key Identifiers:
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IUPAC Name: 2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]butyl (Z)-octadec-9-enoate[6]
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Common Synonyms: Trimethylolpropane trioleate, TMPTO
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CAS Number: 57675-44-2[6]
Caption: Experimental workflow for the synthesis and purification of TMPTO.
Experimental Protocol: Direct Esterification
This protocol describes a laboratory-scale synthesis of TMPTO.
Materials:
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Trimethylolpropane (TMP)
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Oleic acid (OA)
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Benzenesulfonic acid or p-Toluenesulfonic acid (catalyst) [8][9]* Toluene (optional, for azeotropic water removal)
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Thermometer or thermocouple
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Dean-Stark apparatus (for azeotropic removal) or a connection to a vacuum pump
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Heating mantle
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Separatory funnel
Procedure:
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Reactant Charging: In the three-necked flask, combine trimethylolpropane and oleic acid. A slight molar excess of oleic acid (e.g., a molar ratio of 1:3.2 of TMP to OA) is used to drive the reaction towards the tri-substituted ester. [8][9]2. Catalyst Addition: Add the acid catalyst, typically 1-2% by weight of the reactants. [8][9]3. Reaction Setup: Equip the flask with the stirrer, thermometer, and either a Dean-Stark apparatus filled with toluene or a vacuum line. The removal of water is critical; according to Le Châtelier's principle, its removal shifts the equilibrium towards the formation of the ester product.
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Heating and Reaction: Heat the mixture to 180-230°C with vigorous stirring. [9]The reaction progress is monitored by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value becomes constant and low, indicating the consumption of oleic acid. [9]This typically takes 2-5 hours. [8][10]5. Cooling and Neutralization: Once the reaction is complete, cool the mixture to below 100°C. The crude product can be washed with a dilute alkaline solution followed by water or brine to neutralize and remove the acid catalyst.
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Purification: Transfer the mixture to a separatory funnel. Wash sequentially with brine to break any emulsions and remove water-soluble impurities. [10]7. Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove any residual solvent or volatile impurities by rotary evaporation under reduced pressure to yield the final TMPTO product. [10]
Analytical and Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized TMPTO.
Spectroscopic Analysis
A. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the functional groups present in the molecule, confirming the conversion of carboxylic acids and alcohols into an ester.
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Sample Preparation: As TMPTO is a viscous liquid, the Attenuated Total Reflectance (ATR) method is highly convenient. Place one drop of the sample directly onto the ATR crystal. [11]* Data Acquisition: Record a background spectrum of the clean crystal, then acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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Data Analysis & Interpretation: The resulting spectrum should display the following characteristic peaks, confirming the ester structure and the absence of starting materials:
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~1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group. [12][13] * ~1160 cm⁻¹: A strong C-O stretch from the ester linkage. [11] * ~3004 cm⁻¹: A medium-intensity peak from the =C-H stretch of the oleic acid double bond. [12] * Absence of Broad -OH Peak: The disappearance of the broad -OH stretching band from the starting materials (around 3200-3500 cm⁻¹) indicates a high degree of esterification. [3] B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the atomic connectivity and chemical environment of protons (¹H NMR) and carbons (¹³C NMR), serving as the definitive method for structural confirmation.
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Sample Preparation: Dissolve 20-50 mg of the TMPTO sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). [11]* Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
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Data Analysis & Interpretation (¹H NMR):
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δ ~4.1 ppm: A singlet corresponding to the six protons of the three methylene groups (-CH₂-) attached to the ester oxygen atoms (R-COO-CH₂-C). [3] * δ ~5.3 ppm: A multiplet from the two vinyl protons (-CH=CH-) in each of the three oleic acid chains.
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δ ~2.3 ppm: A triplet from the six protons on the carbons alpha to the carbonyl group (-CH₂-COO-).
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δ ~0.9 ppm: A triplet from the nine terminal methyl protons (-CH₃) of the oleic acid chains.
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The disappearance of the TMP hydroxyl protons confirms the completion of the reaction. [3]
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Chromatographic Analysis
A. Gas Chromatography (GC) for Fatty Acid Composition Due to its high molecular weight and low volatility, TMPTO is not directly analyzed by conventional GC. Instead, the fatty acid composition is determined by transesterifying the TMPTO back into more volatile Fatty Acid Methyl Esters (FAMEs). [11][14]
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Sample Preparation (Transesterification):
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To ~100 mg of TMPTO, add 2 mL of 0.5 M sodium methoxide in methanol. [11] 2. Heat the mixture at 60°C for 15 minutes.
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After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution.
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Vortex and allow the layers to separate. The upper hexane layer containing the FAMEs is collected for analysis. [11]* GC-FID Conditions:
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Column: A polar capillary column (e.g., BPX70).
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Injector Temperature: 250°C.
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Detector (FID) Temperature: 260°C.
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Oven Program: Start at 100°C, ramp to 240°C at 3°C/min, and hold for 15 minutes. [11]* Data Analysis: Identify FAME peaks by comparing retention times to a standard FAME mixture. The relative peak areas correspond to the fatty acid profile of the original TMPTO.
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Safety and Handling
While TMPTO is generally considered to have low toxicity, proper laboratory safety practices are essential. [15]
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Hazards: May cause skin and eye irritation upon prolonged contact. [16][17]It is a combustible liquid but has a very high flash point, reducing fire risk under normal conditions. [15][17]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, nitrile gloves, and a lab coat.
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Handling: Avoid inhalation of mists or vapors. Use in a well-ventilated area. [16]* Storage: Store in a cool, dry place in tightly sealed containers, away from strong oxidizing agents. [16]
Conclusion
Trimethylolpropane trioleate is a structurally well-defined synthetic ester with a calculated molecular weight of approximately 927.5 g/mol . Its unique molecular architecture, featuring a central trifunctional core and three long unsaturated fatty acid chains, imparts a highly desirable set of physicochemical properties for advanced applications, particularly in the field of biolubricants. The synthesis and analytical protocols detailed in this guide provide a robust framework for researchers and scientists to produce, verify, and characterize TMPTO, facilitating further innovation in materials science, drug formulation, and sustainable chemical technologies.
References
- Gryglewicz, S., & Piechocki, W. (2002). Synthesis of trimethylolpropane trioleate and their emulsification-resistive properties. Grasas y Aceites, 53(3), 323-328.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6436686, Trimethylolpropane trioleate. PubChem. [Link]
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Chemsrc. (2025). Trimethylolpropane trioleate | CAS#:57675-44-2. Chemsrc.com. [Link]
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IndiaMART. (n.d.). Trimethylolpropane Trioleate (57675-44-2). IndiaMART.com. [Link]
- Zhang, J., et al. (2011). Synthesis of trimethylolpropane trioleate and their emulsification-resistive properties.
- Qiao, S., et al. (2017). Synthesis of Biolubricant Trimethylolpropane Trioleate and Its Lubricant Base Oil Properties. Energy & Fuels, 31(7), 7185–7190.
- Cheong, M. Y., et al. (2021). Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock. Biointerface Research in Applied Chemistry, 11(5), 13638-13651.
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Aimco-Global. (n.d.). SAFETY DATA SHEET. Aimco-global.com. [Link]
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Biosynthetic Technologies. (2021). SAFETY DATA SHEET. Biosynthetic.com. [Link]
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Ataman Kimya. (n.d.). TRIMETHYLOLPROPANE TRIOLEATE. Atamankimya.com. [Link]
- Zhang, Y., et al. (2019). Thermal oxidation behavior of trimethylolpropane trioleate base oil when exposed to iron surfaces.
- Lee, I., et al. (2022). Boundary Lubricity of Vegetable-Oil-Derived Trimethylolpropane (TMP) Ester. Lubricants, 10(12), 346.
- G, V., et al. (2021). Tribological investigations of trimethylolpropane trioleate bio-based lubricants.
- Kathmore, P. S., et al. (2024). Analyzing the efficacy of trimethylolpropane trioleate oil for predicting cutting power and surface roughness in high-speed drilling of Al-6061 through machine learning. PLOS ONE, 19(12), e0298123.
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